

Commercial Suppliers and Technical Guide for N-Boc-piperazine-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **N-Boc-piperazine-d4**, a deuterated derivative of N-Boc-piperazine. This isotopically labeled compound is a valuable tool in pharmaceutical research and development, particularly in pharmacokinetic studies and as an internal standard for quantitative bioanalysis. This guide outlines key suppliers, provides detailed experimental protocols for its synthesis and analysis, and illustrates its application in relevant biological pathways and analytical workflows.

Commercial Availability

N-Boc-piperazine-d4 (tert-butyl piperazine-1-carboxylate-3,3,5,5-d4) is available from several commercial suppliers specializing in stable isotope-labeled compounds. The quality and specifications of the product can vary between suppliers. Researchers should carefully consider the isotopic purity, chemical purity, and available analytical data when selecting a supplier.



Supplier	Product Name	CAS Number	Molecular Weight	Isotopic Purity	Chemical Purity	Notes
CDN Isotopes	Piperazine- 3,3,5,5-d4- N-t-BOC	1126621- 87-1	190.28	98 atom % D	-	-
Pharmaffili ates	N-Boc- piperazine- d4	1126621- 87-1	190.28	-	-	Provided as a neat solid.
Mithridion	N-Boc- piperazine- d4	-	-	-	-	Available in 10mg quantities.
Toronto Research Chemicals (TRC)	N-Boc- piperazine- d4	1126621- 87-1	190.28	-	-	-
BOC Sciences	Piperazine- [d8] Dihydrochl oride (precursor)	849482- 21-9	167.11	98 atom % D	98% (CP)	A common starting material for N-Boc-piperazine-d8.
LGC Standards	Piperazine- d8 Dihydrochl oride (precursor)	849482- 21-9	167.11	-	-	-
Smolecule	Piperazine- d8 Dihydrochl oride (precursor)	849482- 21-9	167.103	-	-	-
Simson Pharma	Piperazine D8	849482- 21-9	-	-	-	-



Limited	Dihydrochl oride (precursor)					
Cambridge Isotope Laboratorie s, Inc.	Piperazine- 2HCl (2,2,3,3,5,5 ,6,6-D ₈ , 98%) (precursor)	849482- 21-9	167.11	98%	98%	-
Sigma- Aldrich	Piperazine- 2,2,3,3,5,5, 6,6-d8 dihydrochlo ride (precursor)	849482- 21-9	167.11	≥98 atom % D	≥98% (CP)	-

Note: The table provides a summary of available information. Researchers are advised to contact the suppliers directly for the most up-to-date specifications and pricing.

Experimental Protocols Synthesis of N-Boc-piperazine-d4

This protocol describes a general method for the synthesis of **N-Boc-piperazine-d4** starting from the commercially available piperazine-d8 dihydrochloride. The procedure involves the neutralization of the dihydrochloride salt followed by protection of one of the secondary amine groups with a tert-butyloxycarbonyl (Boc) group.

Materials:

- Piperazine-d8 dihydrochloride
- Sodium hydroxide (NaOH)
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM)



- Water (H₂O)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Neutralization of Piperazine-d8 dihydrochloride:
 - Dissolve piperazine-d8 dihydrochloride (1.0 eg) in water.
 - Cool the solution in an ice bath.
 - Slowly add a solution of sodium hydroxide (2.2 eq) in water, maintaining the temperature below 10 °C.
 - Extract the aqueous solution with dichloromethane (3 x volumes).
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solution under reduced pressure to obtain free piperazine-d8.
 Caution: Piperazine is volatile.

Boc-Protection:

- Dissolve the obtained piperazine-d8 (1.0 eq) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane dropwise over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and then with brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-Boc-piperazine-d4 as a white solid.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical technique to confirm the structure and determine the isotopic purity of **N-Boc-piperazine-d4**.

- ¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the protons at the 3 and 5
 positions of the piperazine ring will be significantly reduced or absent, confirming successful
 deuteration. The presence of residual proton signals at these positions can be used to
 quantify the isotopic purity.
- ¹³C NMR: The ¹³C NMR spectrum will show the expected signals for the carbon atoms of the N-Boc-piperazine structure. The signals for the deuterated carbons (C3 and C5) will appear as multiplets due to C-D coupling.
- ²H NMR: A ²H NMR spectrum will show a signal corresponding to the deuterium atoms at the 3 and 5 positions, providing direct evidence of deuteration.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and assess the isotopic distribution of the synthesized compound.

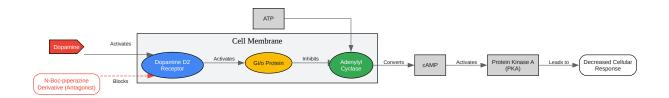
- Sample Preparation: Prepare a dilute solution of **N-Boc-piperazine-d4** in a suitable solvent (e.g., methanol or acetonitrile).
- Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.



• Expected Results: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 191.29, which is 4 mass units higher than the non-deuterated analogue (m/z 187.25). The isotopic distribution of the molecular ion cluster can be used to determine the percentage of d4, d3, d2, d1, and d0 species.

Applications and Visualizations Role in Dopamine D2 Receptor Signaling

N-Boc-piperazine is a common scaffold used in the development of ligands for various G protein-coupled receptors, including dopamine D2 receptors.[1] Antagonism of D2 receptors is a key mechanism of action for many antipsychotic drugs. The diagram below illustrates a simplified signaling pathway associated with the dopamine D2 receptor.



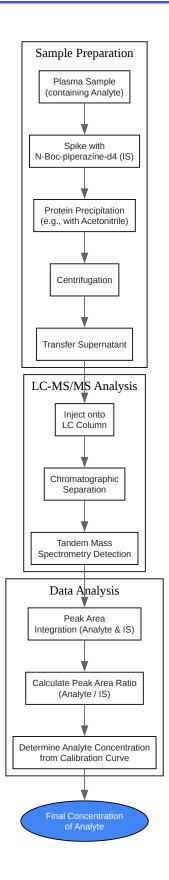
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Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Use as an Internal Standard in Bioanalysis

A primary application of **N-Boc-piperazine-d4** is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of drugs containing the piperazine moiety. The deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for accurate quantification. The workflow below illustrates the use of **N-Boc-piperazine-d4** as an IS in the bioanalysis of a hypothetical drug, such as Olaparib.[2][3]





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Caption: Bioanalytical Workflow Using N-Boc-piperazine-d4 as an Internal Standard.



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